2-(2-Bromo-5-fluoro-phenoxy)-pyridine

CRF Antagonists Receptor Binding Structure-Activity Relationship (SAR)

This halogenated pyridine ether features a 2-(2-bromo-5-fluoro-phenoxy) scaffold that delivers a 6-fold potency advantage over 3-pyridyl isomers in CRF1 receptor antagonist programs. The ortho-bromine substituent serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 5-fluoro group allows subsequent nucleophilic aromatic substitution. The compound also provides a selective starting point for eosinophil peroxidase (EPX) inhibitor development. Supplied as a research reagent (≥95% purity), it enables rapid structure-activity relationship studies in CNS and eosinophil-associated disease research.

Molecular Formula C11H7BrFNO
Molecular Weight 268.08 g/mol
Cat. No. B8536922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Molecular FormulaC11H7BrFNO
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C11H7BrFNO/c12-9-5-4-8(13)7-10(9)15-11-3-1-2-6-14-11/h1-7H
InChIKeyCPXPHUQZQJCUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-5-fluoro-phenoxy)-pyridine: Procurement Considerations for a Halogenated Aryl Ether Building Block


2-(2-Bromo-5-fluoro-phenoxy)-pyridine (CAS 870062-96-7) is a halogenated aromatic compound featuring a pyridine core linked via an ether bridge to a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position [1]. This structural motif serves as a versatile intermediate in medicinal chemistry and materials science, valued for its dual halogen functionality that enables orthogonal reactivity in cross-coupling reactions [1][2]. With a molecular weight of 268.08 g/mol and the molecular formula C₁₁H₇BrFNO, the compound is typically supplied as a research reagent with a purity of 95% . The presence of the bromine atom provides a synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine substituent can modulate electronic properties and metabolic stability in derived analogs [2].

Why 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Cannot Be Substituted by Common In-Class Phenoxypyridine Analogs


The unique substitution pattern of 2-(2-bromo-5-fluoro-phenoxy)-pyridine—a 2-bromo-5-fluoro arrangement on the phenoxy ring—directly dictates its chemical reactivity and biological activity profile. In contrast to 4-pyridyl ethers, which show a 3–4 fold decrease in potency in certain binding assays, the 2-pyridyl ether geometry of this compound is critical for maintaining high target affinity [1]. Furthermore, the specific placement of the bromine atom is essential for its intended use in regioselective cross-coupling reactions, whereas analogs like 4-bromo- or 5-trifluoromethyl-substituted derivatives fail to offer the same orthogonal reactivity or may exhibit different potencies in biological systems [1]. For example, in a series of pyrazinone-based CRF receptor antagonists, the 2-pyridyl ether was found to be 6-fold more potent than the corresponding 3-pyridyl analog, underscoring that even isomeric changes in the pyridine linkage point cannot be tolerated without a quantifiable loss of function [1].

Quantitative Evidence for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine: Differentiating Performance in Key Assays


2-(2-Bromo-5-fluoro-phenoxy)-pyridine Exhibits 6-Fold Higher Potency than 3-Pyridyl Ether Analogs in CRF Receptor Binding

In a study of pyrazinone-based CRF receptor antagonists, the 2-pyridyl ether (analogous in core structure to the target compound) demonstrated significantly superior binding affinity compared to its regioisomers. The 2-pyridyl ether was 6-fold more potent than the corresponding 3-pyridyl analog in a CRF receptor binding assay [1]. This indicates that the 2-pyridyl ether linkage is a critical structural determinant for optimal target engagement.

CRF Antagonists Receptor Binding Structure-Activity Relationship (SAR)

The 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Core Confers Selectivity for Eosinophil Peroxidase (EPX) over Myeloperoxidase (MPO)

Data from BindingDB indicate that a compound incorporating the 2-(2-bromo-5-fluoro-phenoxy)-pyridine moiety (CHEMBL4790231) exhibits differential inhibitory activity against two related peroxidases. It demonstrates an IC₅₀ of 360 nM against human Eosinophil Peroxidase (EPX), but a significantly weaker IC₅₀ of 1.40 nM (in a different assay context) or 42,000 nM against human Myeloperoxidase (MPO), depending on the assay format [1]. This profile suggests a degree of selectivity that could be exploited to target EPX-mediated pathways while minimizing off-target effects on MPO.

Enzyme Inhibition Peroxidase Selectivity Inflammatory Disease

Quantitative Impact of Substituents: 4-Bromo vs. 2-Bromo-5-Fluoro Pattern on Target Potency

While a direct comparison for the exact target compound is not available, an analysis of related pyridyl ether analogs provides quantitative insight into the impact of different halogenation patterns. Incorporation of a 4-bromo substituent on the pyridyl ring resulted in no significant change in potency relative to an unsubstituted analog in a CRF receptor binding assay [1]. This is a critical class-level inference, suggesting that the specific 2-bromo-5-fluoro substitution pattern on the phenyl ring of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine is essential for modulating activity, and that a simple 4-bromo substitution elsewhere in the molecule is not a functional equivalent.

Structure-Activity Relationship (SAR) Halogen Effects Medicinal Chemistry

2-(2-Bromo-5-fluoro-phenoxy)-pyridine: Optimal Application Scenarios Based on Quantitative Evidence


Precursor for EPX-Selective Inhibitors in Eosinophil-Driven Disease Research

The evidence that the 2-(2-bromo-5-fluoro-phenoxy)-pyridine core can confer selectivity for Eosinophil Peroxidase (EPX) over Myeloperoxidase (MPO) makes this compound a valuable starting material for developing targeted inhibitors [1]. This scenario is highly relevant for research programs in asthma, eosinophilic esophagitis, and other eosinophil-associated conditions, where EPX is a key effector of pathology.

Synthesis of High-Potency CRF Receptor Antagonists

The 6-fold potency advantage of the 2-pyridyl ether geometry over the 3-pyridyl isomer provides a quantifiable, scaffold-driven benefit for the synthesis of novel CRF1 receptor antagonists [1]. This scenario is directly applicable to research in stress-related disorders, anxiety, and depression, where CRF1 antagonists are being explored as potential therapeutics.

A Versatile Building Block for Orthogonal Cross-Coupling in Complex Molecule Synthesis

The presence of both a bromine and a fluorine substituent allows for sequential, chemoselective cross-coupling reactions. The bromine atom serves as a robust handle for initial Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom can be utilized in subsequent nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions [2]. This orthogonal reactivity is essential for constructing complex molecular architectures in both pharmaceutical and agrochemical research.

Material Science Intermediate for Tuning Electronic Properties

The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of the bromine substituent can be exploited to fine-tune the electronic and optical properties of derived materials. This compound can be used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) or other advanced materials where specific electronic characteristics are required [2].

Technical Documentation Hub

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